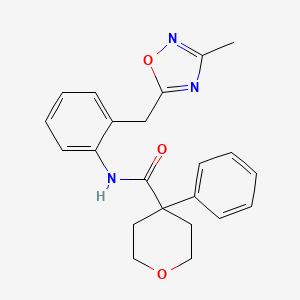

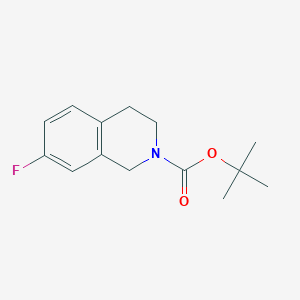

tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic compound that has been widely used in the development of various drugs. In

Applications De Recherche Scientifique

Antibacterial Agents

Tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and its derivatives, have been extensively studied for their antibacterial properties. For instance, compounds like 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids have shown significant antibacterial activities. These compounds have been tested for both in vitro and in vivo effectiveness against various bacterial strains. The compound BMY 40062, a derivative of this class, exhibits favorable properties in terms of microbiological activity, low toxicity, and pharmacokinetic profile, making it suitable for clinical evaluation (Bouzard et al., 1989).

Chemical Synthesis and Transformations

The compound has also been used as a reagent in chemical synthesis. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) serves as a tert-butoxycarbonylation reagent for acidic substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This use demonstrates its versatility in chemoselective reactions, providing high yield under mild conditions (Saito et al., 2006).

Mycobacterium Tuberculosis Research

Another critical application of derivatives of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the research and treatment of Mycobacterium tuberculosis. New fluoroquinolones derived from this compound have shown promising results against fluoroquinolone-resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new treatments for tuberculosis (Guerrini et al., 2013).

Synthesis of Heterocyclic Compounds

Derivatives of tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate are also instrumental in synthesizing various heterocyclic compounds. These synthetic routes offer novel methods for producing compounds that could have potential pharmaceutical applications. This includes the creation of compounds like chromene derivatives, which are significant in medicinal chemistry (Li et al., 2013).

Propriétés

IUPAC Name |

tert-butyl 7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNUYGOCNSZGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Furan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B2758115.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2758116.png)

![2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2758117.png)

![3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride](/img/structure/B2758121.png)